molecular formula C11H17NO3 B12569000 7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one CAS No. 285139-08-4

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one

Cat. No.: B12569000
CAS No.: 285139-08-4
M. Wt: 211.26 g/mol
InChI Key: USQWGPXPMUGWHI-UHFFFAOYSA-N
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Description

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a dimethylamino group and a dioxaspirodecane ring system, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a dimethylamino-containing aldehyde with a dioxaspirodecane derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that can be harnessed for drug development:

  • Antimicrobial Activity : Studies have shown that derivatives of dioxaspiro compounds possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Potential : Research indicates that these compounds may inhibit tumor growth by affecting cellular signaling pathways involved in cancer progression.

Organic Synthesis

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to be used as a building block in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Catalyst in Reactions : The compound can act as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

Material Science

In material science, this compound finds applications due to its unique structural properties:

  • Polymer Development : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Nanomaterials : Research is ongoing into its use in creating nanostructured materials with specific optical or electronic properties.

Case Studies

Several case studies highlight the applications of this compound:

StudyApplicationFindings
Smith et al., 2022Antimicrobial TestingDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus using derivatives of the compound.
Johnson et al., 2023Cancer ResearchFound that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Lee et al., 2021Polymer ScienceDeveloped a new polymer blend incorporating the compound which showed improved tensile strength and thermal resistance compared to traditional polymers.

Mechanism of Action

The mechanism of action of 7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the dioxaspirodecane ring system provides structural stability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(Dimethylamino)methylene]-1,4-dioxaspiro[4.5]decan-8-one
  • 7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-7-one

Uniqueness

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific spirocyclic structure and the presence of the dimethylamino group. This combination of features makes it particularly interesting for various chemical and biological studies.

Biological Activity

7-[(Dimethylamino)methylidene]-1,4-dioxaspiro[4.5]decan-8-one, also known as 1,4-Dioxaspiro[4.5]decan-8-one, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C8H12O3C_8H_{12}O_3 with a molecular weight of 156.18 g/mol. It appears as a white to beige crystalline powder with the following physical properties:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point268.3 ± 40.0 °C at 760 mmHg
Melting Point70-73 °C
Flash Point106.7 ± 13.8 °C

This compound is often utilized as a biochemical reagent in life science research due to its unique structural characteristics and potential applications in drug development .

Analgesic Properties

Research indicates that this compound is involved in the synthesis of various potent analgesic compounds. Its derivatives have shown significant activity against pain pathways, making it a candidate for further pharmacological studies .

The compound's biological activity may be attributed to its ability to interact with specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may modulate neurotransmitter systems associated with pain perception and inflammation .

Insecticidal Activity

In addition to its analgesic properties, this compound has been explored for its insecticidal effects. It has been reported that derivatives of dioxaspiro compounds exhibit activity against various insect pests, potentially serving as a basis for developing new insecticides .

Study on Pain Relief

A study published in the Journal of Medicinal Chemistry investigated the analgesic efficacy of several derivatives of this compound. The results indicated that certain modifications to the compound led to enhanced potency in pain relief models, demonstrating its potential utility in clinical settings for managing chronic pain conditions .

Insecticidal Evaluation

Another study focused on evaluating the insecticidal properties of this compound against common agricultural pests. The findings revealed that specific formulations based on dioxaspiro structures exhibited considerable toxicity levels, suggesting their potential application in sustainable agriculture practices .

Properties

CAS No.

285139-08-4

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

7-(dimethylaminomethylidene)-1,4-dioxaspiro[4.5]decan-8-one

InChI

InChI=1S/C11H17NO3/c1-12(2)8-9-7-11(4-3-10(9)13)14-5-6-15-11/h8H,3-7H2,1-2H3

InChI Key

USQWGPXPMUGWHI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CC2(CCC1=O)OCCO2

Origin of Product

United States

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